

molecular weight and formula of 2,5-Diaminopyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,5-Diaminopyridine**

Cat. No.: **B189467**

[Get Quote](#)

An In-depth Technical Guide to **2,5-Diaminopyridine**: Properties, Synthesis, and Biological Relevance

This technical guide provides a comprehensive overview of **2,5-Diaminopyridine**, detailing its chemical and physical properties, a method for its synthesis, and an exploration of its current and potential applications in research and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Properties of 2,5-Diaminopyridine

2,5-Diaminopyridine is a disubstituted pyridine with the chemical formula C₅H₇N₃.^{[1][2]} It serves as a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and materials for specialized applications.^[3]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for **2,5-Diaminopyridine** is presented in Table 1. This data is crucial for its identification, handling, and application in experimental settings.

Table 1: Physicochemical and Spectroscopic Properties of **2,5-Diaminopyridine**

Property	Value	Reference
Chemical Formula	C5H7N3	[1] [2]
Molecular Weight	109.13 g/mol	[2] [3]
CAS Number	4318-76-7	[1] [2]
Appearance	Yellow to purple crystalline powder	[3]
Melting Point	110.3 °C	[1]
Boiling Point	180 °C at 12 mmHg	[4]
Density	1.251 g/cm³ at 20 °C	[1]
Solubility in Water	39 g/L at 25 °C	[1]
pKa	6.48 at 20 °C	[3]
LogP	-0.47	[1]
IR Spectroscopy	Spectra available from ChemicalBook	[5]
¹ H NMR Spectroscopy	Spectra available from ChemicalBook	[5]
¹³ C NMR Spectroscopy	Spectra available from ChemicalBook	[5]

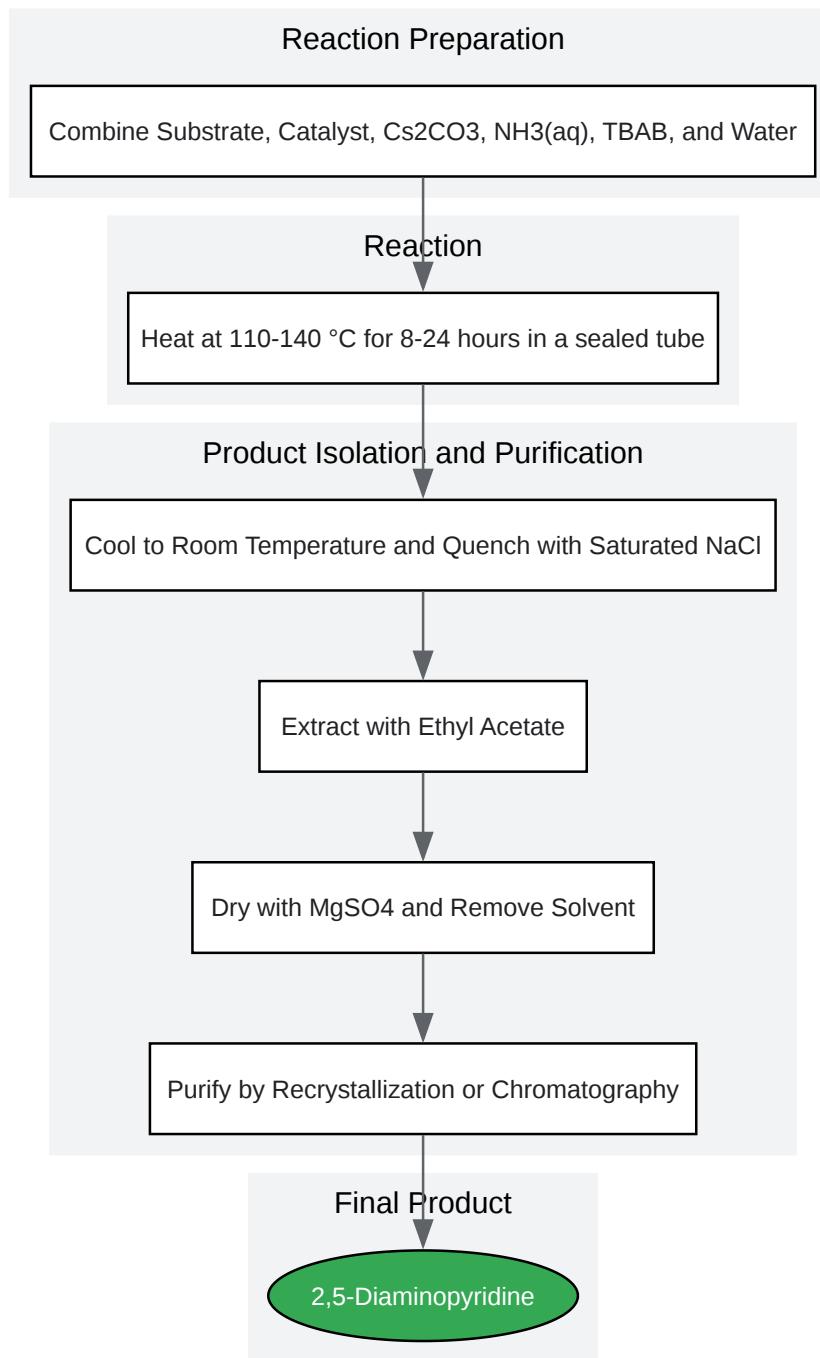
Safety and Handling

2,5-Diaminopyridine is classified as an irritant, causing skin, eye, and respiratory irritation.[\[6\]](#) Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this compound.[\[7\]](#) It is stable under normal temperatures and pressures but is incompatible with strong oxidizing agents.[\[1\]](#)

Table 2: Hazard Information for **2,5-Diaminopyridine**

Hazard Statement	Description	Reference
H315	Causes skin irritation	[6]
H319	Causes serious eye irritation	[6]
H335	May cause respiratory irritation	[6]

Synthesis of 2,5-Diaminopyridine


A general method for the synthesis of **2,5-Diaminopyridine** involves the amination of a suitable pyridine precursor. The following experimental protocol is based on a documented procedure.

[8]

Experimental Protocol: Amination for the Synthesis of 2,5-Diaminopyridine

- Reaction Setup: In a sealed reaction tube, combine the pyridine substrate (0.25 mmol), a copper complex catalyst (e.g., $[\text{Cu}_2(2,7\text{-bis(pyridin-2-yl)-1,8-naphthyridine})(\text{OH})(\text{CF}_3\text{COO})_3]$) (2.5×10^{-3} mmol), cesium carbonate (Cs_2CO_3) (1 mmol), concentrated aqueous ammonia (0.5 mL), and tetrabutylammonium bromide (TBAB) (0.25 mmol) in water (0.5 mL).[8]
- Reaction Conditions: Heat the sealed tube to a temperature between 110-140 °C and stir the reaction mixture for 8-24 hours.[8]
- Work-up: After cooling the reaction to room temperature, pour the mixture into a saturated sodium chloride solution.[8]
- Extraction: Extract the aqueous mixture with ethyl acetate.[8]
- Drying and Purification: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO_4). After removing the solvent, the resulting residue can be purified by recrystallization or silica gel chromatography.[8]
- Characterization: Characterize the final product using NMR spectroscopy to confirm its identity and purity.[8]

Synthesis Workflow for 2,5-Diaminopyridine

[Click to download full resolution via product page](#)

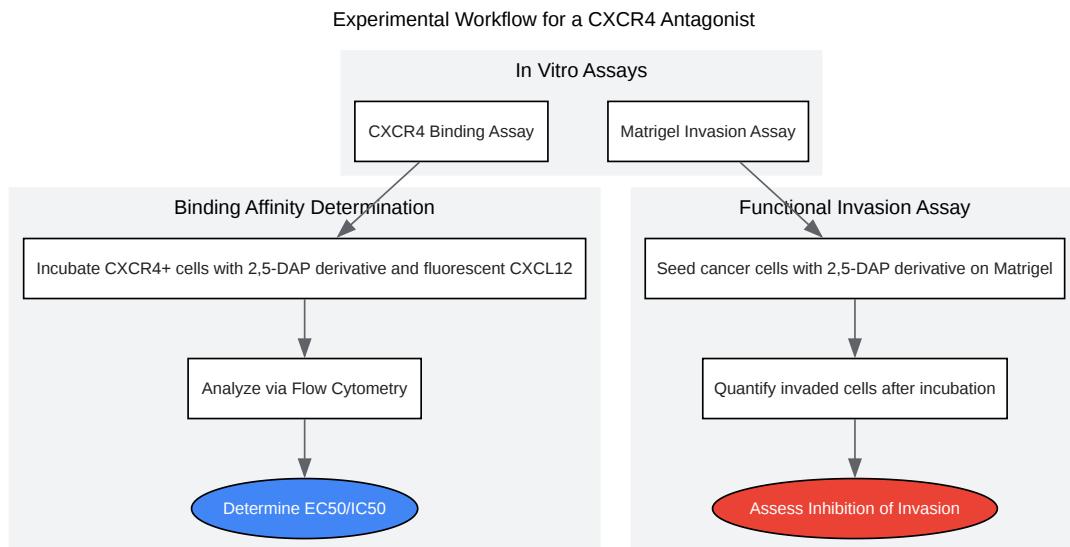
A generalized workflow for the synthesis of **2,5-Diaminopyridine**.

Biological Activity and Applications

While **2,5-Diaminopyridine** itself is primarily a chemical intermediate, its derivatives have shown significant biological activities. A notable area of research is the development of **2,5-diaminopyridine** analogues as antagonists for the CXCR4 receptor.

CXCR4 Antagonism

The CXCR4 receptor and its ligand CXCL12 are implicated in several pathological pathways, including cancer metastasis and inflammation.^[9] Derivatives of **2,5-diaminopyridine** have been synthesized and evaluated as potential CXCR4 antagonists.^[9] Some of these compounds have demonstrated effective concentrations (EC) of 100 nM or less in binding affinity assays and have shown significant inhibition of cancer cell invasion in Matrigel assays.^[9]


Experimental Protocols for Biological Evaluation

This assay identifies compounds that interfere with the binding of the natural ligand CXCL12 to the CXCR4 receptor.

- Cell Preparation: Use a cell line expressing CXCR4 (e.g., Jurkat cells).
- Compound Incubation: Dispense the test compound solutions into a 96-well plate, followed by the addition of the cell suspension. Incubate for 15 minutes at room temperature in the dark.^{[10][11]}
- Competitive Binding: Add a fixed concentration of fluorescently labeled CXCL12 to the wells and incubate for 30 minutes at room temperature in the dark.^{[10][11]}
- Washing: Centrifuge the plate and remove the supernatant. Wash the cell pellet to remove unbound ligand.^[10]
- Cell Fixation: Resuspend the cell pellet in a paraformaldehyde solution to fix the cells.^[10]
- Flow Cytometry Analysis: Analyze the samples using a flow cytometer to measure the fluorescence intensity, which is inversely proportional to the binding affinity of the test compound.^[10]

This assay assesses the ability of cancer cells to invade through a basement membrane matrix, a key step in metastasis.

- Preparation of Inserts: Coat the upper surface of Transwell inserts with Matrigel and allow it to solidify. Rehydrate the Matrigel layer with a serum-free medium.[9][12]
- Cell Seeding: Seed cancer cells in a serum-free medium onto the Matrigel-coated inserts. The test compound (e.g., a **2,5-diaminopyridine** derivative) can be added to this cell suspension.[9][12]
- Chemoattractant: Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[9][12]
- Incubation: Incubate the plate for 24-48 hours to allow for cell invasion.[9][12]
- Staining and Quantification: Remove non-invaded cells from the upper surface. Fix and stain the invaded cells on the lower surface of the insert with crystal violet.[9][13] Count the number of invaded cells under a microscope.[13][14]

[Click to download full resolution via product page](#)

A workflow for evaluating **2,5-diaminopyridine** derivatives as CXCR4 antagonists.

Comparative Isomer: 3,4-Diaminopyridine (Amifampridine)

It is important to distinguish **2,5-Diaminopyridine** from its isomer, 3,4-Diaminopyridine (Amifampridine). Amifampridine is an approved drug for the treatment of Lambert-Eaton myasthenic syndrome (LEMS).^{[7][15]} Its mechanism of action involves blocking presynaptic potassium channels, which prolongs the action potential and increases the influx of calcium ions. This, in turn, enhances the release of acetylcholine at the neuromuscular junction,

improving muscle contraction.[7][8][15] While this signaling pathway is well-characterized for 3,4-Diaminopyridine, it is not the established mechanism for the 2,5-isomer.

Signaling Pathway of 3,4-Diaminopyridine (Amifampridine)

[Click to download full resolution via product page](#)

The established mechanism of action for the isomer 3,4-Diaminopyridine.

Conclusion

2,5-Diaminopyridine is a versatile chemical compound with established physicochemical properties and synthesis routes. While its direct biological applications are not as extensively documented as its isomer, 3,4-Diaminopyridine, its derivatives are emerging as promising candidates for therapeutic intervention, particularly as CXCR4 antagonists. The experimental protocols detailed in this guide provide a framework for the synthesis and biological evaluation of **2,5-Diaminopyridine** and its analogues. Further research into this compound and its derivatives is warranted to fully explore their potential in drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,5-Diaminopyridine(4318-76-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. 2,5-ジアミノピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2,5-Diaminopyridine CAS#: 4318-76-7 [m.chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. 2,5-Diaminopyridine(4318-76-7)IR [chemicalbook.com]
- 6. georganics.sk [georganics.sk]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. 2,5-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]
- 9. snapcyte.com [snapcyte.com]
- 10. jove.com [jove.com]
- 11. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Matrigel Invasion Assay Protocol [bio-protocol.org]
- 14. Invasion Assay [www2.lbl.gov]

- 15. proteinfoundry.com [proteinfoundry.com]
- To cite this document: BenchChem. [molecular weight and formula of 2,5-Diaminopyridine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b189467#molecular-weight-and-formula-of-2-5-diaminopyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com